molecular formula C20H13IN4O B11704907 1-hydroxy-2-{(E)-[(4-iodophenyl)imino]methyl}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

1-hydroxy-2-{(E)-[(4-iodophenyl)imino]methyl}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B11704907
M. Wt: 452.2 g/mol
InChI Key: HQDORWLMKPUDKJ-LFIBNONCSA-N
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Description

1-HYDROXY-2-{[(4-IODOPHENYL)IMINO]METHYL}-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-HYDROXY-2-{[(4-IODOPHENYL)IMINO]METHYL}-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-iodoaniline with 2-hydroxy-3-methylpyridine-4-carbaldehyde, followed by cyclization and introduction of the cyanide group. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like p-toluenesulfonic acid (PTSA) to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1-HYDROXY-2-{[(4-IODOPHENYL)IMINO]METHYL}-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the imino group can produce an amine .

Mechanism of Action

The mechanism of action of 1-HYDROXY-2-{[(4-IODOPHENYL)IMINO]METHYL}-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .

Properties

Molecular Formula

C20H13IN4O

Molecular Weight

452.2 g/mol

IUPAC Name

(2E)-2-[(4-iodoanilino)methylidene]-3-methyl-1-oxopyrido[1,2-a]benzimidazole-4-carbonitrile

InChI

InChI=1S/C20H13IN4O/c1-12-15(10-22)19-24-17-4-2-3-5-18(17)25(19)20(26)16(12)11-23-14-8-6-13(21)7-9-14/h2-9,11,23H,1H3/b16-11+

InChI Key

HQDORWLMKPUDKJ-LFIBNONCSA-N

Isomeric SMILES

CC\1=C(C2=NC3=CC=CC=C3N2C(=O)/C1=C/NC4=CC=C(C=C4)I)C#N

Canonical SMILES

CC1=C(C2=NC3=CC=CC=C3N2C(=O)C1=CNC4=CC=C(C=C4)I)C#N

Origin of Product

United States

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